

AChE-IN-31 patent and intellectual property information

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Compound of Interest

Compound Name: AChE-IN-31

Cat. No.: B12372922

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In-Depth Technical Guide: AChE-IN-31

For Researchers, Scientists, and Drug Development Professionals

Introduction

AChE-IN-31, identified as Disodium 2 β ,3 α -dihydroxy-5 α -cholestan-6-one disulfate, is a novel, non-competitive inhibitor of acetylcholinesterase (AChE). This technical guide provides a comprehensive overview of the available patent information, experimental data, and methodologies related to this compound. Its unique allosteric mechanism of action, targeting the peripheral anionic site (PAS) of AChE, presents a promising avenue for the development of new therapeutics for neurodegenerative diseases such as Alzheimer's disease.

Patent and Intellectual Property Information

As of the latest search, no specific patent applications or granted patents have been identified that explicitly claim the chemical structure of **AChE-IN-31** (CAS 1325209-07-1), also known as Disodium 2 β ,3 α -dihydroxy-5 α -cholestan-6-one disulfate.

The primary source of public information regarding this compound is the scientific literature, particularly the work published by Richmond et al. While this research provides extensive data on the synthesis, activity, and mechanism of action of **AChE-IN-31**, it does not constitute a patent. It is possible that the compound is part of a broader patent application that is not yet

publicly available or is maintained as a trade secret by a research institution or pharmaceutical company.

Further monitoring of patent databases for applications citing the relevant scientific literature or assigned to the researchers' institutions may provide future insights into the intellectual property status of **AChE-IN-31**.

Quantitative Data Summary

The following table summarizes the key quantitative data for **AChE-IN-31** and its inactive analogue.

Compound	CAS Number	Molecular Formula	IC50 (AChE)	Inhibition Type	Binding Site
AChE-IN-31 (Compound 1)	1325209-07-1	C27H44Na2O9S2	14.59 ± 0.88 μM[1]	Non-competitive, Allosteric[2][3]	Peripheral Anionic Site (PAS)[2][3]
Inactive Analogue (Compound 2)	Not Available	C27H46O3	> 200 μM	Inactive	-

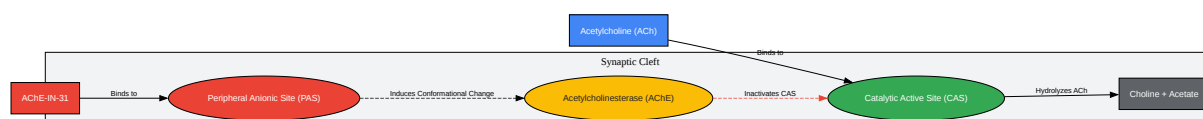
Mechanism of Action

AChE-IN-31 functions as an allosteric inhibitor of acetylcholinesterase. Unlike competitive inhibitors that bind to the catalytic active site (CAS), **AChE-IN-31** binds to the peripheral anionic site (PAS) at the entrance of the enzyme's gorge.[2][3]

Binding of **AChE-IN-31** to the PAS induces a conformational change in the enzyme's active site, rendering it inactive. This allosteric modulation prevents the breakdown of the neurotransmitter acetylcholine, without directly blocking the substrate's access to the catalytic triad.[2][3] This mechanism is significant as the PAS is also implicated in the non-catalytic functions of AChE, including its role in the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease. Therefore, PAS inhibitors like **AChE-IN-31** may offer a dual therapeutic

benefit by both enhancing cholinergic neurotransmission and potentially interfering with amyloid plaque formation.

Signaling Pathway of AChE Inhibition



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Caption: Allosteric inhibition of AChE by **AChE-IN-31**.

Experimental Protocols

Synthesis of AChE-IN-31 (Disodium 2 β ,3 α -dihydroxy-5 α -cholestan-6-one disulfate)

The synthesis of **AChE-IN-31** starts from cholesterol and involves a multi-step process. A detailed protocol can be found in the publication by Richmond V, et al. (Steroids. 2011;76(10-11):1160-5).^[1] The key final step is the sulfation of the diol precursor.

Materials:

- 2 β ,3 α -dihydroxy-5 α -cholestan-6-one
- Trimethylamine-sulfur trioxide complex
- Anhydrous N,N-Dimethylformamide (DMF)
- Dowex 50WX8-200 resin (Na⁺ form)

- Methanol

- Acetone

Procedure:

- Dissolve 2 β ,3 α -dihydroxy-5 α -cholestan-6-one in anhydrous DMF.
- Add an excess of trimethylamine-sulfur trioxide complex to the solution.
- Stir the reaction mixture at room temperature for the specified duration (e.g., 24 hours).
- Quench the reaction by adding methanol.
- Evaporate the solvents under reduced pressure.
- Dissolve the residue in water and pass it through a column of Dowex 50WX8-200 resin (Na⁺ form) to obtain the disodium salt.
- Elute the product with water.
- Lyophilize the aqueous solution to obtain the crude product.
- Purify the crude product by crystallization from a suitable solvent system (e.g., acetone-water) to yield pure Disodium 2 β ,3 α -dihydroxy-5 α -cholestan-6-one disulfate.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of **AChE-IN-31** is determined using a modified Ellman's method, a colorimetric assay that measures the activity of acetylcholinesterase.

Materials:

- Acetylcholinesterase (AChE) from Electrophorus electricus
- Acetylthiocholine iodide (ATCI)
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

- Phosphate buffer (e.g., 0.1 M, pH 8.0)

- **AChE-IN-31** stock solution

- 96-well microplate

- Microplate reader

Procedure:

- Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
- In a 96-well plate, add the following to each well in the specified order:
 - Phosphate buffer
 - **AChE-IN-31** solution at various concentrations (or vehicle for control)
 - DTNB solution
- Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).
- Initiate the reaction by adding the ATCI solution to all wells.
- Immediately measure the absorbance at 412 nm using a microplate reader.
- Continue to record the absorbance at regular intervals (e.g., every minute) for a set duration (e.g., 5-10 minutes).
- Calculate the rate of reaction for each concentration of the inhibitor.
- Determine the percentage of inhibition relative to the control (no inhibitor).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

Molecular Dynamics (MD) Simulation

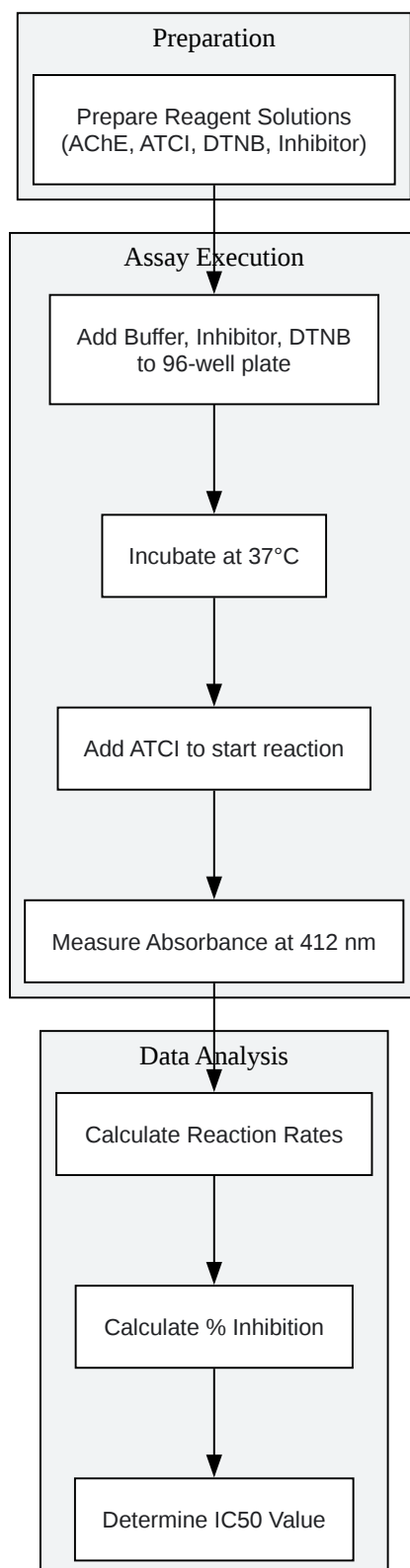
MD simulations are employed to investigate the binding mode and the dynamic interactions between **AChE-IN-31** and the acetylcholinesterase enzyme.

General Workflow:

- System Preparation:
 - Obtain the 3D crystal structure of AChE from the Protein Data Bank (PDB).
 - Prepare the ligand (**AChE-IN-31**) structure and assign appropriate force field parameters.
 - Perform molecular docking to predict the initial binding pose of **AChE-IN-31** to the PAS of AChE.
- MD Simulation:
 - Solvate the AChE-ligand complex in a water box with appropriate ions to neutralize the system.
 - Minimize the energy of the system to remove steric clashes.
 - Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
 - Run the production MD simulation for a significant duration (e.g., 100-500 ns) to sample the conformational space of the complex.
- Analysis:
 - Analyze the trajectory to assess the stability of the complex (e.g., RMSD, RMSF).
 - Investigate the specific interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions).
 - Analyze the conformational changes in the enzyme upon ligand binding to understand the allosteric mechanism.

Visualizations

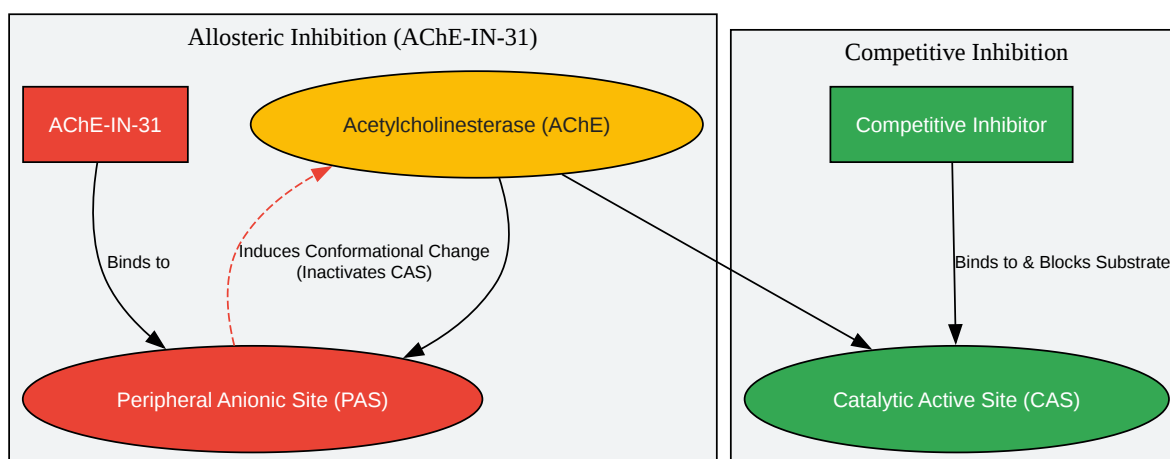
Experimental Workflow: AChE Inhibition Assay



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Caption: Workflow for determining the IC₅₀ of AChE inhibitors.

Logical Relationship: Allosteric vs. Competitive Inhibition



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Caption: Comparison of competitive and allosteric inhibition of AChE.

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References

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